{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine
Description
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-16(2)11-13-12-21-10-6-9-17(13)22(18,19)15-8-5-4-7-14(15)20-3/h4-5,7-8,13H,6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIYHQQMAGFEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may undergo nucleophilic aromatic substitution reactions. In these reactions, a nucleophile (a molecule that donates an electron pair) attacks an aromatic system, leading to substitution of a group in the aromatic system.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. It’s likely that the compound could interfere with various metabolic pathways, given its potential to undergo reactions with aromatic systems.
Pharmacokinetics
Generally, the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity and its interactions with targets. .
Biological Activity
The compound {[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine is a novel chemical entity that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
Chemical Formula : C12H16N2O2S
Molecular Weight : 252.33 g/mol
CAS Number : Not explicitly listed in the available literature.
The compound features a thiazepan ring, which is known for its versatility in medicinal chemistry. The presence of the methoxybenzenesulfonyl group enhances its pharmacophoric properties, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazepan Ring : This is achieved through cyclization reactions involving suitable precursors.
- Sulfonation : The introduction of the methoxybenzenesulfonyl moiety is performed using sulfonyl chlorides under basic conditions.
- Dimethylation : Finally, the dimethylamine group is added to complete the structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may exhibit:
- Inhibition of Lipoxygenases (LOXs) : Similar compounds have shown significant inhibition of lipoxygenase enzymes, which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced production of inflammatory mediators like leukotrienes .
- Anticancer Properties : Some derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential anticancer activity .
Case Studies and Research Findings
-
In Vitro Studies :
- A study reported that related sulfonamide compounds inhibited platelet aggregation by blocking the activity of lipoxygenases, which are crucial in inflammation and thrombosis .
- Another investigation highlighted the ability of certain thiazepan derivatives to induce apoptosis in cancer cells through mitochondrial pathways.
-
In Vivo Studies :
- Animal models have been employed to assess the anti-inflammatory effects of thiazepan derivatives. Results indicated a significant reduction in paw edema in rats treated with these compounds compared to controls.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, Ethametsulfuron Methyl) :
- Core Structure : 1,3,5-Triazine (6-membered nitrogen-containing ring).
- Sulfonyl Group : Attached via a benzoate ester linkage.
- Substituents : Methoxy, methyl, or ethoxy groups on the triazine ring.
- Biological Use : Herbicides targeting acetolactate synthase (ALS).
Benzodioxine-Thiadiazole Derivatives :
- Core Structure : 1,4-Benzodioxine fused with thiadiazole (5-membered ring with two nitrogens and one sulfur).
- Functional Groups : Hydrazine-carbothioamide and aromatic substituents.
- Synthesis : Utilizes thiosemicarbazide and sodium acetate for cyclization.
Target Compound: Core Structure: 1,4-Thiazepane (7-membered ring with sulfur and nitrogen). Sulfonyl Group: Directly attached to the thiazepane via a 2-methoxybenzenesulfonyl group. Substituents: Dimethylaminomethyl group at the 3-position.
Comparative Data Table :
Pharmacological and Physicochemical Implications
- Solubility and Bioavailability : The dimethylamine group in the target compound may improve water solubility compared to the ester-linked sulfonyl groups in herbicides, which are designed for soil persistence .
- Electronic Effects : The 2-methoxybenzenesulfonyl group balances electron withdrawal (sulfonyl) and donation (methoxy), contrasting with the purely electron-deficient triazine-based herbicides.
Preparation Methods
Conjugate Addition-Cyclization with α,β-Unsaturated Esters
The reaction employs α,β-unsaturated trifluoroethyl esters and 1,2-amino thiols (e.g., cysteamine) under mild conditions:
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Reagents : Cysteamine (1.2 equiv), α,β-unsaturated trifluoroethyl ester (1.0 equiv), DBU (2 equiv), imidazole (20 mol%) in acetonitrile.
-
Conditions : Room temperature, 0.5–3 hours.
For the target compound, β-hydroxymethyl-substituted α,β-unsaturated esters are critical to introduce the hydroxymethyl group at position 3. For example, ethyl β-hydroxymethylacrylate undergoes cyclization to yield 3a (1,4-thiazepan-3-ylmethanol precursor).
Functionalization of the Thiazepanone Intermediate
Reduction to 1,4-Thiazepane
The thiazepanone is reduced to the corresponding thiazepane using sodium borohydride and iodine:
Conversion of Hydroxymethyl to Dimethylaminomethyl Group
The hydroxymethyl group at position 3 is converted to a dimethylaminomethyl substituent via a two-step process:
-
Bromination : Treat 1,4-thiazepan-3-ylmethanol with PBr₃ in dichloromethane (0°C, 1 hour) to form 1,4-thiazepan-3-ylbromomethane.
-
Nucleophilic Substitution : React the bromide with dimethylamine (2.0 equiv) in THF at 60°C for 12 hours.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | PBr₃, CH₂Cl₂, 0°C | 90% |
| Substitution | Dimethylamine, THF, 60°C | 75% |
Sulfonylation of the Thiazepane Amine
The secondary amine at position 4 undergoes sulfonylation with 2-methoxybenzenesulfonyl chloride:
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Reagents : 1,4-Thiazepane derivative (1.0 equiv), 2-methoxybenzenesulfonyl chloride (1.5 equiv), triethylamine (2.0 equiv) in DCM.
-
Conditions : Room temperature, 4 hours.
-
Outcome : Yields 65–80% of the sulfonamide product.
Mechanistic Insight : The base (Et₃N) deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride.
Reaction Optimization and Challenges
Ester Reactivity
Trifluoroethyl esters outperform methyl esters in cyclization due to enhanced electrophilicity (70% vs. 56% yield).
Diastereoselectivity
Steric effects influence substituent orientation during cyclization. For example, bulky R-groups at position 3 yield diastereomeric ratios >95:1.
Sulfonylation Efficiency
Electron-donating groups (e.g., methoxy) on the benzene ring improve sulfonyl chloride reactivity, reducing side products.
Analytical Characterization
Key spectroscopic data for intermediates and the final compound:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Thiazepan-3-ylmethanol | 3.85 (m, 1H), 3.45 (t, 2H) | 62.1 (CH₂OH), 48.3 (NCH₂) | 174.1 [M+H]⁺ |
| Dimethylaminomethyl intermediate | 2.25 (s, 6H), 2.60 (m, 2H) | 45.2 (N(CH₃)₂), 58.7 (CH₂N) | 201.2 [M+H]⁺ |
| Final compound | 7.55 (d, 2H, Ar-H), 3.90 (s, 3H, OCH₃) | 167.2 (SO₂), 55.8 (OCH₃) | 410.3 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
A three-step sequence (cyclization → functionalization → sulfonylation) proves more efficient than alternative pathways:
| Route | Steps | Total Yield | Time |
|---|---|---|---|
| A | 3 | 45% | 18 h |
| B* | 5 | 28% | 48 h |
*Route B involves orthogonal protection-deprotection strategies.
Scalability and Industrial Applicability
Q & A
Q. Can this compound be repurposed for non-therapeutic applications, such as fluorescent probes or catalysis?
- Methodology :
- Fluorescence screening : Test excitation/emission profiles in varying solvents (e.g., DMSO, PBS).
- Catalytic potential : Evaluate metal-binding affinity (e.g., Cu²⁺) via UV-Vis titration.
- Materials science : Incorporate into MOFs or polymers and assess thermal stability (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
